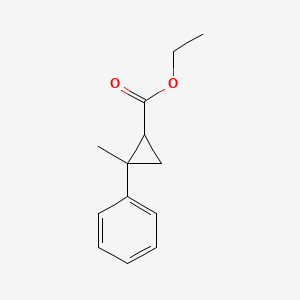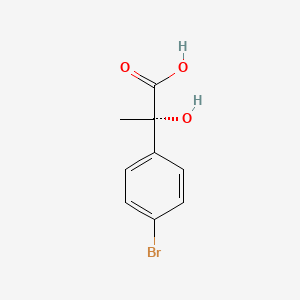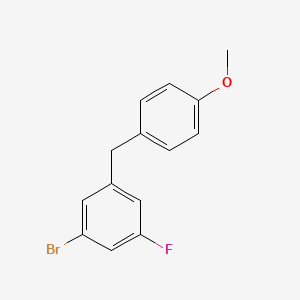
1-Bromo-3-fluoro-5-(4-methoxybenzyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-3-fluoro-5-(4-methoxybenzyl)benzene is an organic compound with the molecular formula C14H12BrFO It is a derivative of benzene, featuring bromine, fluorine, and methoxybenzyl substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Bromo-3-fluoro-5-(4-methoxybenzyl)benzene can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically employs a palladium catalyst and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound often involves multi-step synthesis processes. These processes may include Friedel-Crafts acylation followed by reduction and nitration steps . The specific conditions and reagents used can vary depending on the desired yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-Bromo-3-fluoro-5-(4-methoxybenzyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts and boron reagents are commonly used.
Friedel-Crafts Acylation: Aluminum chloride (AlCl3) is often used as a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce various substituted benzene derivatives .
Wissenschaftliche Forschungsanwendungen
1-Bromo-3-fluoro-5-(4-methoxybenzyl)benzene has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Bromo-3-fluoro-5-(4-methoxybenzyl)benzene involves its interaction with specific molecular targets and pathways. The compound can participate in electrophilic aromatic substitution reactions, where the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . This intermediate can then undergo further reactions to yield substituted benzene derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Bromo-3-fluorobenzene: A simpler derivative with only bromine and fluorine substituents.
3-Bromofluorobenzene: Another similar compound with bromine and fluorine substituents.
Uniqueness
1-Bromo-3-fluoro-5-(4-methoxybenzyl)benzene is unique due to the presence of the methoxybenzyl group, which imparts different chemical properties and reactivity compared to simpler derivatives. This makes it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C14H12BrFO |
|---|---|
Molekulargewicht |
295.15 g/mol |
IUPAC-Name |
1-bromo-3-fluoro-5-[(4-methoxyphenyl)methyl]benzene |
InChI |
InChI=1S/C14H12BrFO/c1-17-14-4-2-10(3-5-14)6-11-7-12(15)9-13(16)8-11/h2-5,7-9H,6H2,1H3 |
InChI-Schlüssel |
OSWMLQMMWKZBAJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)CC2=CC(=CC(=C2)Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


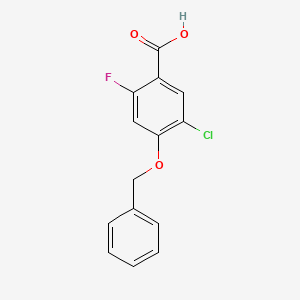
![5-Chloro-1,3-dimethyl-1,2-dihydropyrimido[5,4-e][1,2,4]triazine](/img/structure/B14020247.png)
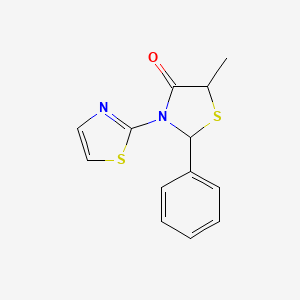
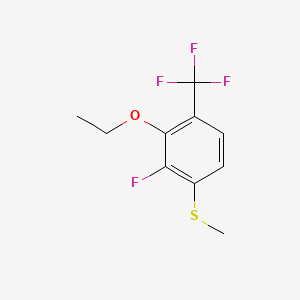
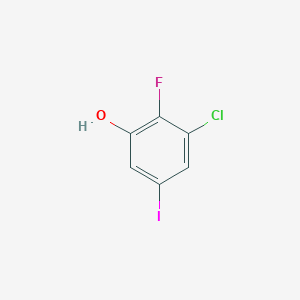
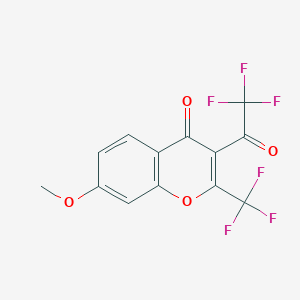
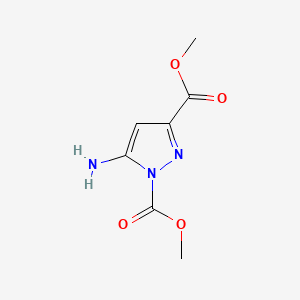
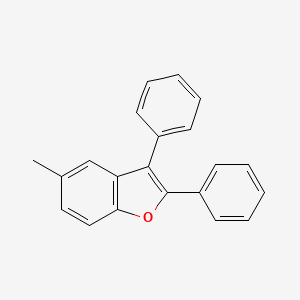
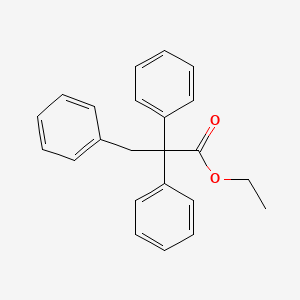
![2'-Fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14020281.png)
![2-[1-(Aziridin-1-yl)butyl]cyclohexanone](/img/structure/B14020287.png)
![4-[Bis(2-chloroethyl)amino]-3-ethoxybenzaldehyde](/img/structure/B14020299.png)
